molecular formula C15H22N4O2S B2478635 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione CAS No. 374607-45-1

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione

Cat. No. B2478635
CAS RN: 374607-45-1
M. Wt: 322.43
InChI Key: MDYMGTPVFBXBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione, also known as DMSP or dimethylsulfoniopropionate, is a naturally occurring compound found in marine algae and some plants. DMSP is of interest to researchers due to its role in the global sulfur cycle and its potential as a source of carbon and sulfur for marine microorganisms.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is not fully understood, but it is believed to be involved in the regulation of gene expression in marine microorganisms. 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is converted into dimethylsulfide (DMS) by marine bacteria, which is then released into the atmosphere where it plays a role in cloud formation and climate regulation.
Biochemical and Physiological Effects
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione has been shown to have a variety of biochemical and physiological effects on marine organisms, including the regulation of osmotic pressure, the protection of cells from oxidative stress, and the modulation of cell signaling pathways. 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione has also been shown to have anti-inflammatory and anti-cancer properties in vitro.

Advantages and Limitations for Lab Experiments

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is a relatively stable compound that can be easily obtained from natural sources, making it a useful tool for laboratory experiments. However, its complex structure and low solubility in water can make it difficult to work with, and its role in the marine ecosystem makes it difficult to study in isolation.

Future Directions

There are many potential future directions for research on 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione, including:
1. Investigation of the role of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione in regulating the growth of marine phytoplankton and its impact on the global carbon cycle.
2. Development of new methods for the synthesis and purification of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione for use in biotechnology applications.
3. Investigation of the potential anti-inflammatory and anti-cancer properties of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione in vivo.
4. Exploration of the potential of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione as a feedstock for the production of biofuels and high-value chemicals.
5. Development of new techniques for studying the role of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione in marine ecosystems, including the use of molecular biology and metagenomics.
In conclusion, 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is a fascinating compound with a wide range of potential applications in biotechnology and a key role in the global sulfur cycle. Further research is needed to fully understand its mechanism of action and its potential as a source of carbon and sulfur for marine microorganisms.

Synthesis Methods

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione can be synthesized in the laboratory using a variety of methods, including the reaction of dimethylsulfoxide with acrylonitrile or the reaction of dimethylsulfide with acrylic acid. However, most 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione used in scientific research is obtained from natural sources.

Scientific Research Applications

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione has been the subject of numerous scientific studies, with research focusing on its role in the marine ecosystem and its potential applications in biotechnology. 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is known to be a major source of sulfur in the ocean, and it has been suggested that it plays a role in regulating the growth of marine phytoplankton. 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione has also been shown to have potential applications in biotechnology, including as a feedstock for the production of biofuels and as a source of sulfur for the production of high-value chemicals.

properties

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-9(2)7-19-11-12(16-14(19)22-8-10(3)4)17(5)15(21)18(6)13(11)20/h10H,1,7-8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYMGTPVFBXBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

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